Gfpdgg
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Overview
Description
GFPDGG is a peptide designed on the basis of a rigid peptide backbone. It has shown significant inhibitory potency, particularly in comparison to the first isolated LPYP peptide from soybean
Preparation Methods
The synthesis of GFPDGG involves the use of solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield.
Chemical Reactions Analysis
GFPDGG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds.
Scientific Research Applications
GFPDGG has been extensively studied for its applications in scientific research. Some of the key areas include:
Chemistry: this compound is used as a model compound to study peptide synthesis and reactions.
Biology: this compound has been used to investigate protein-protein interactions and enzyme inhibition.
Medicine: this compound has shown potential as a therapeutic agent due to its inhibitory properties.
Industry: This compound is used in the development of new materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of GFPDGG involves its interaction with specific molecular targets. This compound increases the inhibitory potency by binding to its target with high affinity. This binding prevents the target from performing its normal function, leading to the desired inhibitory effect . The molecular pathways involved in this process include the inhibition of enzyme activity and the disruption of protein-protein interactions.
Comparison with Similar Compounds
GFPDGG is unique in its structure and inhibitory potency compared to similar compounds. Some similar compounds include:
LPYP peptide: The first isolated peptide from soybean, which has significantly lower inhibitory potency compared to this compound.
Other inhibitory peptides: Various peptides designed for enzyme inhibition, which may have different structures and potencies.
This compound stands out due to its rigid peptide backbone and high inhibitory potency, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32N6O9 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32N6O9/c25-11-18(31)28-16(9-14-5-2-1-3-6-14)24(39)30-8-4-7-17(30)23(38)29-15(10-20(33)34)22(37)27-12-19(32)26-13-21(35)36/h1-3,5-6,15-17H,4,7-13,25H2,(H,26,32)(H,27,37)(H,28,31)(H,29,38)(H,33,34)(H,35,36)/t15-,16-,17-/m0/s1 |
InChI Key |
NLYXJKKWVSCTSP-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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